Lenalidomide-I - 2207541-30-6

Lenalidomide-I

Catalog Number: EVT-2692339
CAS Number: 2207541-30-6
Molecular Formula: C13H11IN2O3
Molecular Weight: 370.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide is a synthetic derivative of thalidomide, classified as an immunomodulatory drug. It is primarily used in the treatment of multiple myeloma and certain types of myelodysplastic syndromes. The compound, chemically known as (RS)-3-(4-amino-l-oxo-l,3-dihydro-2H-isoindol-2-yl)-piperidine-2,6-dione, exhibits various pharmacological effects including anti-inflammatory, anti-angiogenic, and anti-tumor activities. Lenalidomide has gained significant attention due to its efficacy in treating hematologic malignancies and its potential for use in other therapeutic areas .

Source and Classification

Lenalidomide is classified under the category of immunomodulatory agents and is recognized for its role in cancer therapy. It was initially developed by Celgene Corporation and received approval from the U.S. Food and Drug Administration in 2005 for the treatment of multiple myeloma and later for other conditions. The compound is derived from thalidomide, which was originally used as a sedative but was withdrawn due to teratogenic effects. Lenalidomide was designed to retain the therapeutic benefits of thalidomide while minimizing its adverse effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of lenalidomide involves several key steps:

  1. Bromination: The process begins with the bromination of 2-methyl-3-nitrobenzoic acid methyl ester to yield 2-(bromomethyl)-3-nitrobenzoic acid methyl ester.
  2. Coupling Reaction: This intermediate is then coupled with L-glutamine methyl ester to form a nitro intermediate.
  3. Reduction: The nitro compound undergoes hydrogenation in the presence of a catalyst (such as palladium on carbon) to produce lenalidomide.
  4. Purification: The final product is purified through recrystallization techniques to achieve high purity levels (greater than 98% by high-performance liquid chromatography) and low impurity content .
  • Starting Materials: Alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate.
  • Key Steps: Coupling, reduction, recrystallization.
  • Yield: Typically around 98% with minimal impurities.
Molecular Structure Analysis

Structure and Data

Lenalidomide has a complex molecular structure characterized by its isoindole core. Its chemical formula is C13_{13}H13_{13}N3_{3}O3_{3}, and it has a molecular weight of approximately 259.25 g/mol. The structural features include:

  • An isoindole ring system
  • An amine functional group
  • A piperidine moiety

The compound exhibits polymorphism, which means it can exist in multiple crystalline forms . Analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry have been employed to elucidate its structure.

Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide undergoes various chemical reactions during its synthesis:

  1. Bromination Reaction: Involves free-radical mechanisms at elevated temperatures (90°C to 140°C).
  2. Hydrogenation Reaction: Utilizes transition metals for the reduction of nitro groups to amines.
  3. Recrystallization: A purification step that enhances product quality by removing impurities.

The synthesis methods have evolved to improve efficiency and reduce environmental impact by utilizing less hazardous solvents and reagents .

Mechanism of Action

Process and Data

Lenalidomide exerts its therapeutic effects through multiple mechanisms:

  1. Immune Modulation: Enhances T-cell and natural killer cell activity against tumor cells.
  2. Anti-Angiogenesis: Inhibits the formation of new blood vessels that supply tumors.
  3. Direct Cytotoxicity: Induces apoptosis in malignant cells through various signaling pathways.

The drug's ability to modulate immune responses while directly targeting cancer cells makes it effective in treating hematologic malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as pale yellow crystals.
  • Solubility: Soluble in polar solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Lenalidomide exhibits stability under recommended storage conditions (25°C/60% RH).
  • Polymorphism: The compound shows different crystalline forms which can affect its bioavailability.

Analytical methods such as differential scanning calorimetry and thermal gravimetric analysis have been employed to evaluate these properties .

Applications

Scientific Uses

Lenalidomide is primarily used in clinical settings for:

  • Treatment of multiple myeloma
  • Management of myelodysplastic syndromes
  • Potential applications in other cancers due to its immunomodulatory effects

Research continues into expanding lenalidomide's therapeutic applications, including its use in combination therapies for enhanced efficacy against resistant cancer types .

Molecular Mechanisms of Action

Cereblon (CRBN)-Dependent Ubiquitin Ligase Modulation

Lenalidomide binds the substrate recognition subunit Cereblon (CRBN) of the CRL4CRBN E3 ubiquitin ligase complex (comprising Cullin 4A, Damaged DNA-Binding Protein 1, and Regulator of Cullins 1). This interaction reprograms the ligase’s substrate specificity, enabling selective ubiquitination and proteasomal degradation of disease-relevant proteins [1] [6] [8].

Structural Basis of CRBN-Lenalidomide Interaction

The glutaryl moiety of Lenalidomide inserts into a hydrophobic tri-Trp pocket within CRBN’s thalidomide-binding domain (TBD), while its piperidinyl ring faces solvent-exposed regions. This binding induces conformational changes in CRBN’s β-hairpin loop, creating a neo-interface for substrate recruitment. Mutations in the Trp residues (e.g., Trp380, Trp386, Trp400) abrogate Lenalidomide binding and drug efficacy [1] [6].

Table 1: Key Structural Determinants of CRBN-Lenalidomide Interaction

CRBN DomainAmino Acid ResiduesRole in Lenalidomide Binding
Thalidomide-Binding Domain (TBD)Trp380, Trp386, Trp400Forms hydrophobic pocket for glutarimide ring
β-Hairpin loopVal388, Ile391Undergoes conformational shift for substrate recruitment
C-terminal domain (CTD)Gly432, Asn434Stabilizes ternary complex with neosubstrates

Substrate Recruitment: IKZF1, IKZF3, and CSNK1A1 Degradation

Lenalidomide-bound CRBN selectively recruits:

  • IKaros (IKZF1) and Aiolos (IKZF3): Zinc-finger transcription factors essential for multiple myeloma survival. A 60-amino acid degron within IKZF3’s C-terminus is necessary for Lenalidomide-induced degradation [1] [2] [6].
  • Casein Kinase 1 Alpha (CSNK1A1): Haploinsufficient in del(5q) myelodysplastic syndrome. Degradation induces p53 activation in malignant cells [1] [6].

Table 2: CRBN Neosubstrates and Their Pathogenic Roles

NeosubstrateDisease ContextFunctional Consequence of Degradation
IKZF1/IKZF3Multiple Myeloma, LymphomasDisruption of IRF4-MYC oncogenic axis; cell death
CSNK1A1del(5q) Myelodysplastic Syndromep53 stabilization; selective apoptosis
ZFP91Myeloproliferative NeoplasmsInflammatory pathway suppression

Immunomodulatory Signaling Pathways

T-Cell Co-Stimulation and Cytokine Profiling

Lenalidomide enhances T-cell activation by degrading IKZF1/IKZF3, transcriptional repressors of Interleukin 2 (IL-2). IL-2 elevation drives:

  • CD28 co-stimulation: Synergizes with T-cell receptor signaling to amplify T-cell proliferation [1] [2].
  • TH1 polarization: Increases Interferon-gamma (IFN-γ) production by 50–300% in activated T-cells, augmenting antitumor immunity [8] [6].

Natural Killer Cell Activation and Antibody-Dependent Cellular Cytotoxicity

Lenalidomide potentiates Natural Killer cell function through:

  • IL-2/IL-12 synergy: Upregulates NK-activating receptors (e.g., NKG2D, DNAM-1) [3] [7].
  • Enhanced ADCC: Boosts rituximab-mediated tumor lysis by 4-fold via FcγRIIIa signaling. Efficacy correlates with tumor expression of Poliovirus Receptor (PVR/CD155) and MIC-A ligands [3] [7].

Table 3: Lenalidomide-Induced Enhancement of NK-Mediated ADCC

ParameterBaseline ADCCADCC + Lenalidomide (1μM)Mechanistic Insight
Lysis of Cetuximab-Coated HCT-116 Cells15–20%45–60%Dependent on NKG2D/PVR interactions
IFN-γ ProductionLow4-fold increaseRequires IL-2/IL-12 co-stimulation
FcγRIIIa (CD16) AffinityUnchangedUnchangedDownstream kinase activation (e.g., ERK, SYK)

Transcriptional Regulation via IRF4 Suppression

Degradation of IKZF1/IKZF3 disrupts the IKZF1/3–IRF4–MYC regulatory axis:

  • IRF4 dependency: >90% of multiple myeloma cells require Interferon Regulatory Factor 4 for survival. Lenalidomide reduces IRF4 protein within 8 hours of treatment [4] [6].
  • MYC downregulation: IRF4 suppression collapses the IRF4-MYC positive feedback loop, inducing G1 cell-cycle arrest via p21CIP upregulation [1] [4].
  • Biomarker significance: High baseline IRF4 expression correlates with Lenalidomide sensitivity (retrospective analysis of 154 myeloma patients) [4].

Resistance pathways include:

  • CRBN loss/mutation: Prevents IKZF1/3 degradation, preserving IRF4 expression [9] [6].
  • Constitutive STAT3 activation: Bypasses IRF4 dependency in resistant cells; reversible with STAT3 inhibitors [9].

Properties

CAS Number

2207541-30-6

Product Name

Lenalidomide-I

IUPAC Name

3-(7-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H11IN2O3

Molecular Weight

370.14 g/mol

InChI

InChI=1S/C13H11IN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)

InChI Key

BKIUJJLYXXEGFT-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.